molecular formula C27H28N2O2 B3862634 N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine

Cat. No.: B3862634
M. Wt: 412.5 g/mol
InChI Key: XBUQSZJMWVODQZ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with diphenylpropyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with a quinoline derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the diphenylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine
  • N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine
  • N-(diphenylmethyl)-2-phenyl-4-quinazolinamine

Uniqueness

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, substituted with diphenylpropyl and dimethoxy groups, provides a versatile scaffold for further modifications and applications in various fields of research .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19-18-25(29-27-24(31-3)15-14-23(30-2)26(19)27)28-17-16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,18,22H,16-17H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUQSZJMWVODQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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